molecular formula C18H19N3O2S B11828239 N-(2-phenylethyl)({1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}amino)sulfonamide

N-(2-phenylethyl)({1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}amino)sulfonamide

Cat. No.: B11828239
M. Wt: 341.4 g/mol
InChI Key: ICRXUSCNBSTGLA-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)({1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}amino)sulfonamide: is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)({1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}amino)sulfonamide typically involves multiple steps. One common approach starts with the preparation of the spirocyclic indole intermediate. This intermediate is then reacted with 2-phenylethylamine under specific conditions to form the desired compound. The reaction conditions often include the use of a base catalyst and an appropriate solvent to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis process with optimized reaction conditions and continuous flow techniques could be potential methods for industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)({1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}amino)sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride

    Bases: Sodium hydride, potassium carbonate

    Solvents: Tetrahydrofuran (THF), dichloromethane (DCM)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .

Scientific Research Applications

N-(2-phenylethyl)({1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}amino)sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)({1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}amino)sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitro-N-(1-phenylethyl)aniline
  • N-(2-phenylethyl)-2-naphthalenesulfonamide
  • N-(2-phenylethyl)urea

Uniqueness

N-(2-phenylethyl)({1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}amino)sulfonamide stands out due to its spirocyclic structure, which imparts unique chemical and physical properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development .

Properties

Molecular Formula

C18H19N3O2S

Molecular Weight

341.4 g/mol

IUPAC Name

2-(2-phenylethylsulfamoylimino)spiro[1H-indole-3,1'-cyclopropane]

InChI

InChI=1S/C18H19N3O2S/c22-24(23,19-13-10-14-6-2-1-3-7-14)21-17-18(11-12-18)15-8-4-5-9-16(15)20-17/h1-9,19H,10-13H2,(H,20,21)

InChI Key

ICRXUSCNBSTGLA-UHFFFAOYSA-N

Canonical SMILES

C1CC12C3=CC=CC=C3NC2=NS(=O)(=O)NCCC4=CC=CC=C4

Origin of Product

United States

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